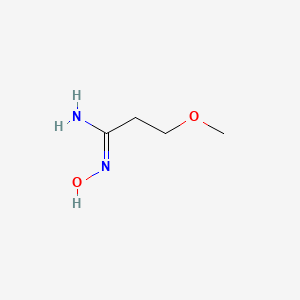
2-(2,2-Dibromocyclopropyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,2-Dibromocyclopropyl)ethanol is an organic compound with the molecular formula C5H8Br2O. It features a cyclopropane ring substituted with two bromine atoms and an ethanol group. This compound is of interest due to its unique structure and reactivity, making it a valuable intermediate in organic synthesis and various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(2,2-Dibromocyclopropyl)ethanol can be synthesized through the dibromocyclopropanation of unsaturated alcohols. This process involves the addition of dibromocarbene to alkenes under phase-transfer conditions. Typically, a strong base such as 50% sodium hydroxide (NaOH) is used, along with vigorous stirring and extended reaction times. The reaction can also be performed under ambient conditions using continuous flow chemistry with 40% NaOH as the base .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve similar methods but optimized for large-scale production. Continuous flow chemistry is particularly advantageous for industrial applications due to its efficiency and scalability. The use of phase-transfer catalysts can further enhance the reaction’s yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Dibromocyclopropyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The dibromo group can be reduced to form monobromocyclopropyl derivatives.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include Jones reagent (chromic acid in sulfuric acid) and potassium permanganate.
Reduction: Methyllithium (MeLi) is often used for the reduction of dibromo groups.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium alkoxides or Grignard reagents.
Major Products Formed
Oxidation: 2-(2,2-Dibromocyclopropyl)acetaldehyde or 2-(2,2-Dibromocyclopropyl)acetic acid.
Reduction: 2-(2-Bromocyclopropyl)ethanol.
Substitution: 2-(2,2-Dialkylcyclopropyl)ethanol or 2-(2,2-Diarylcyclopropyl)ethanol.
Scientific Research Applications
2-(2,2-Dibromocyclopropyl)ethanol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: Its derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential use in drug development and as a building block for bioactive molecules.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,2-Dibromocyclopropyl)ethanol involves its reactivity due to the presence of the dibromocyclopropyl group. This group can undergo various transformations, such as ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with molecular targets, including enzymes and receptors, thereby exerting their effects .
Comparison with Similar Compounds
Similar Compounds
2,2-Dibromocyclopropyl carboxylic acids: These compounds share the dibromocyclopropyl group but differ in their functional groups.
2-(2,2-Dichlorocyclopropyl)ethanol: Similar structure but with chlorine atoms instead of bromine.
2-(2,2-Dibromo-3,3-dimethylcyclopropyl)ethanol: A derivative with additional methyl groups on the cyclopropane ring.
Uniqueness
2-(2,2-Dibromocyclopropyl)ethanol is unique due to its specific combination of the dibromocyclopropyl group and the ethanol moiety. This combination imparts distinct reactivity and properties, making it a valuable compound for various synthetic and industrial applications .
Properties
IUPAC Name |
2-(2,2-dibromocyclopropyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8Br2O/c6-5(7)3-4(5)1-2-8/h4,8H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBATZDRKFBSYHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(Br)Br)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Br2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.92 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2653144.png)
![N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-(4-(methylthio)phenyl)acetamide hydrochloride](/img/structure/B2653147.png)



![N-(4-chloro-2-fluorophenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2653151.png)

![2-Cyano-n-{4-[(difluoromethyl)sulfanyl]phenyl}-3-(2,5-difluorophenyl)prop-2-enamide](/img/structure/B2653153.png)


![N-(3-chlorobenzyl)-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide](/img/new.no-structure.jpg)


![3,5-dimethoxy-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzamide](/img/structure/B2653167.png)
